Introduction: A Multifunctional Building Block for Modern Chemistry
Introduction: A Multifunctional Building Block for Modern Chemistry
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid
Topic: 3-Bromo-5-fluoro-2-methoxyphenylboronic acid CAS Number: 352525-85-0[1][2]
3-Bromo-5-fluoro-2-methoxyphenylboronic acid is a specialized arylboronic acid that has garnered significant interest within the biomedical and pharmaceutical research sectors.[] Its utility stems from the unique arrangement of four distinct functional moieties on a single phenyl ring: a boronic acid, a bromine atom, a fluorine atom, and a methoxy group. This specific constitution makes it an invaluable intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery.[]
The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most powerful and versatile methods for constructing carbon-carbon bonds.[4][5] The bromine atom provides a secondary, orthogonal reaction site for further functionalization, also via cross-coupling or other transformations. Meanwhile, the fluorine and methoxy substituents are highly sought-after in medicinal chemistry. The inclusion of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.[6] The methoxy group modulates the electronic properties and steric profile of the molecule, influencing its reactivity and potential interactions with biological targets.[6]
This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid, intended for researchers, chemists, and drug development professionals who seek to leverage its unique properties in their synthetic endeavors.
Physicochemical and Structural Profile
The physical and chemical properties of a reagent are critical determinants of its handling, storage, and reactivity. The key data for 3-Bromo-5-fluoro-2-methoxyphenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 352525-85-0 | [1][2] |
| Molecular Formula | C₇H₇BBrFO₃ | [1][2] |
| Molecular Weight | 248.84 g/mol | [1][2] |
| Physical State | Solid | [7] |
| Boiling Point | 382.5°C at 760 mmHg (Predicted) | [2] |
The structure incorporates an electron-withdrawing fluorine atom and an electron-donating methoxy group, which create a unique electronic environment that can influence the efficiency and selectivity of cross-coupling reactions. The bromine atom serves as a stable, yet reactive, handle for sequential synthetic transformations.
Caption: Structure of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C-C bond between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[5] Boronic acids are favored organoboron reagents due to their stability, low toxicity, and commercial availability.[8][9]
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[10]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 3-Bromo-5-fluoro-2-methoxyphenylboronic acid with a generic aryl bromide (Ar-Br). Note: This is a representative protocol. Reaction conditions, including catalyst, base, and solvent, should be optimized for specific substrates.[4][8]
Materials & Reagents:
-
3-Bromo-5-fluoro-2-methoxyphenylboronic acid (1.2 equiv.)
-
Aryl Bromide (Ar-Br, 1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 3-Bromo-5-fluoro-2-methoxyphenylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Dioxane/H₂O). The mixture should be stirred to ensure homogeneity.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture. If the catalyst is air-sensitive, this should be done under a blanket of inert gas.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Reaction Quench & Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Bromo-5-fluoro-2-methoxyphenylboronic acid (CAS: 352525-85-0) is a highly functionalized and versatile building block for advanced organic synthesis. Its strategic combination of a reactive boronic acid, a secondary bromine handle, and medicinally relevant fluoro and methoxy groups makes it a powerful tool for constructing complex molecular architectures. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway to novel biaryl compounds, accelerating research and development in medicinal chemistry and materials science.
References
-
(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid. LookChem. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]
-
3,5-Difluoro-2-methoxyphenylboronic acid. PubChem. [Link]
-
(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]
-
The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-BROMO-5-FLUORO-2-METHOXYPHENYLBORONIC& - Safety Data Sheet [chemicalbook.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Bromo-6-fluoro-2-methoxyphenylboronic acid | CymitQuimica [cymitquimica.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. youtube.com [youtube.com]

